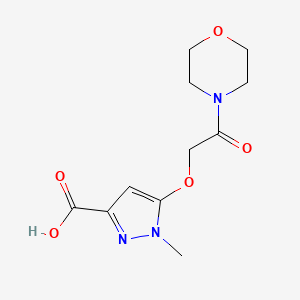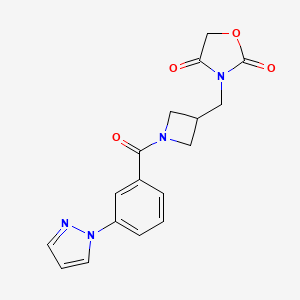![molecular formula C18H23FN4O3 B2898367 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 941970-25-8](/img/structure/B2898367.png)
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic system in which two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Applications De Recherche Scientifique
Potential Antipsychotic Applications
- Antipsychotic Agent Profiles : Compounds similar to 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide have shown antipsychotic profiles in pharmacological test models. These compounds, like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, exhibit potential for reduced neurological side effects due to their selective pharmacological activity (Wise et al., 1985).
Receptor Agonist Applications
- ORL1 Receptor Agonist : The compound has been linked to high-affinity ligand activity for the human ORL1 (orphanin FQ/nociceptin) receptor, suggesting its use as an agonist in this pathway. Compounds like 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one show high affinity and potency at ORL1 receptors with selectivity over other opioid receptors (Röver et al., 2000).
NK2 Receptor Antagonist Applications
- NK2 Receptor Antagonism : Similar compounds have been found to be potent and selective non-peptide tachykinin NK2 receptor antagonists. This suggests potential therapeutic applications in conditions mediated by NK2 receptors, like bronchoconstriction (Smith et al., 1995).
Antiviral Applications
- Antiviral Activity : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally related to the compound , have demonstrated strong activity against viruses like influenza A/H3N2 and human coronavirus 229E, highlighting the potential of these compounds in antiviral research (Apaydın et al., 2020).
Polymorphism and Pharmaceutical Applications
- Polymorphism in Pharmaceuticals : Studies on polymorphs of similar compounds, like spiperone, provide insights into how different crystalline forms can affect the pharmacological activity and stability of pharmaceuticals, which is crucial for drug development (Azibi et al., 1983).
Mécanisme D'action
Target of Action
The primary target of this compound is the mu opioid receptor . Mu opioid receptors are expressed throughout the central and peripheral nervous systems . They play a crucial role in pain perception, and their activation can produce potent antihyperalgesic effects .
Mode of Action
This compound acts as a mu opioid agonist . It binds to the mu opioid receptors, leading to their activation . The activation of these receptors can result in a variety of physiological responses, including analgesia, sedation, and euphoria .
Biochemical Pathways
Upon activation of the mu opioid receptors, various biochemical pathways are affected. These include the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels . These changes lead to hyperpolarization of the cell membrane and reduced neuronal excitability .
Result of Action
The activation of mu opioid receptors by this compound leads to potent antihyperalgesic effects . It has been shown to produce dose-dependent reversal of inflammatory mechanical hyperalgesia . It is also effective against postsurgical pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, peripheral inflammation can lead to an increase in mu receptor levels on the peripheral terminals of primary sensory neurons . This could potentially enhance the antihyperalgesic effects of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c1-2-8-22-9-6-18(7-10-22)16(25)23(17(26)21-18)12-15(24)20-14-5-3-4-13(19)11-14/h3-5,11H,2,6-10,12H2,1H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVAWRQWGDHRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2898289.png)

![3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2898291.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-2-(2-methylpyrazol-3-yl)piperidine](/img/structure/B2898297.png)
![4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2898300.png)
![N-(4-fluorobenzyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2898302.png)

